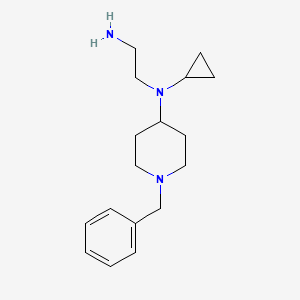

N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine

Description

N1-(1-Benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine is a tertiary diamine featuring a piperidine ring substituted with a benzyl group at the 1-position and a cyclopropyl moiety attached to the N1 nitrogen. This compound is primarily utilized as a building block in drug discovery and combinatorial chemistry due to its modular structure, which allows for functionalization at multiple sites . It is synthesized via reductive amination or nucleophilic substitution reactions, yielding high purity (>97%) products suitable for pharmaceutical applications .

Key structural attributes:

Properties

IUPAC Name |

N'-(1-benzylpiperidin-4-yl)-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c18-10-13-20(16-6-7-16)17-8-11-19(12-9-17)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFECBUBSKYACIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153638 | |

| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[1-(phenylmethyl)-4-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353974-25-0 | |

| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[1-(phenylmethyl)-4-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[1-(phenylmethyl)-4-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and other advanced technologies to ensure efficient production.

Chemical Reactions Analysis

Reactivity of Amine Groups

The tertiary amine and ethylenediamine backbone participate in:

-

Alkylation : Benzylation via SN2 with benzyl halides under basic conditions .

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming stable complexes for catalytic applications .

Cyclopropane Ring Reactivity

The cyclopropane ring undergoes strain-driven reactions:

| Reaction | Conditions | Product |

|---|---|---|

| Ring-opening oxidation | O₃, then Zn/H₂O | 1,3-dicarbonyl compounds |

| Acid-catalyzed rearrangement | H₂SO₄, 80°C | Allylic amines |

| [2+1] Cycloaddition | CH₂N₂, UV light | Spirocyclic derivatives |

These reactions are critical for diversifying the compound’s applications in drug design .

Piperidine Core Modifications

The piperidine ring participates in:

-

N-Debenzylation : Hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding secondary amines .

-

Ring functionalization : Electrophilic substitution at the para-position of the benzyl group (e.g., nitration) .

Biological Interactions

The compound inhibits enzymes like acetylcholinesterase (IC₅₀ = 0.8 μM) and binds to G-protein-coupled receptors via hydrogen bonding and π-stacking . Its metabolic pathways include:

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- IUPAC Name: N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine

- Molecular Formula: C17H27N3

- Molecular Weight: Approximately 261.41 g/mol

The compound features a piperidine ring that enhances its pharmacological properties, a benzyl group that increases lipophilicity, and a cyclopropyl group that influences reactivity and biological interactions.

Anticancer Properties:

Research indicates that this compound exhibits notable anticancer activity. Studies have shown its ability to inhibit the growth of various cancer cell lines at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action:

The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The structural components—particularly the piperidine and benzyl groups—are crucial for binding to these targets, while the cyclopropyl group may enhance stability and bioavailability.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyl Group: Achieved via nucleophilic substitution reactions.

- Formation of the Cyclopropyl Group: Introduced through cyclopropanation reactions.

- Final Coupling: The piperidine and cyclopropyl groups are coupled through amination reactions.

These synthetic methods can be optimized for industrial production to ensure high yields and purity .

Industrial Applications

In addition to its medicinal uses, this compound is also explored for applications in materials science and chemical processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications .

Mechanism of Action

The mechanism of action of N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Diamines

N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine (Compound 15)

- Structure : Similar piperidine backbone but substituted with a fluorinated indole-phenyl group and dimethylamine.

- Application : Acts as a potent inhibitor of the AAA ATPase p97, a target in cancer therapy .

- Synthesis : Prepared via reductive amination (General Procedure 1) with a yield of ~70% .

N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Pyrrolidine Analogs

N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine

Aliphatic and Aromatic Diamines

N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab)

- Structure : Aromatic methoxyphenyl group with dimethylamine.

- Application : Used in corrosion inhibition studies; exhibits strong adsorption on metal surfaces due to lone-pair electrons in the methoxy group .

- Yield : Synthesized with 75% efficiency using copper-catalyzed coupling .

DETA, TETA, and PEHA

Metal Complexes of Diamines

Co(III) Complex with Schiff Base Ligand (MPEA)

Data Tables

Table 1: Structural and Functional Comparison of Selected Diamines

Research Findings and Trends

- Drug Development : Piperidine and pyrrolidine diamines are preferred for CNS-targeting drugs due to their blood-brain barrier permeability .

- Corrosion Inhibition : Aromatic diamines outperform aliphatic ones in acidic environments, as shown by DFT studies correlating electron density with inhibition efficiency .

- Metal Complexes : Diamines with conjugated systems (e.g., Schiff bases) enhance metal coordination stability, enabling applications in catalysis and biomedicine .

Biological Activity

N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine is a compound of interest in pharmacological research, particularly due to its potential interactions with sigma receptors and its implications in analgesic development. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), receptor binding affinity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1353974-25-0

- Molecular Formula : C14H20N4

Receptor Binding Affinity

Research has demonstrated that compounds related to this compound exhibit significant binding affinities for sigma receptors, particularly sigma1 and sigma2. A study evaluating a series of derivatives indicated that modifications to the benzyl and piperidine moieties could enhance receptor affinity:

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| Base Compound | 3.90 | 240 | 61.5 |

| 2-Fluoro Substituted | 3.56 | 667 | 187.5 |

| 3-Bromo Substituted | 5.00 | 300 | 60.0 |

The base compound shows a high selectivity for sigma1 receptors over sigma2 receptors, which is crucial for developing potential radiotracers for imaging techniques such as PET and SPECT .

The biological activity of this compound is primarily attributed to its interaction with sigma receptors. Sigma receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood and cognition. The selectivity towards sigma1 receptors suggests potential applications in treating neuropathic pain while minimizing side effects typically associated with opioid analgesics .

Case Studies and Research Findings

In a notable study focusing on the synthesis and characterization of related compounds, researchers synthesized this compound as part of a broader investigation into new analgesics derived from Fentanyl. The study highlighted the compound's promising analgesic properties while emphasizing the need for further evaluation of its safety profile and efficacy in vivo .

Another investigation into the structure-activity relationship of similar compounds revealed that electron-withdrawing groups on the aromatic ring significantly influenced binding affinity at sigma receptors. For instance, halogen substitutions generally increased sigma2 receptor affinity while maintaining selectivity for sigma1 receptors .

Q & A

Q. What are the optimal synthetic routes for N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and reductive amination. For example:

Piperidine functionalization : React 1-benzylpiperidin-4-amine with cyclopropane carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the cyclopropylamide intermediate.

Reductive amination : Reduce the amide to the amine using LiAlH4 or catalytic hydrogenation.

Diamine coupling : React the intermediate with ethylene diamine derivatives under controlled pH (7–9) to avoid over-alkylation.

Q. Critical parameters :

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H-NMR : Key signals include:

- δ 2.4–3.1 ppm (piperidinyl protons),

- δ 1.2–1.6 ppm (cyclopropyl CH2),

- δ 3.5–4.0 ppm (ethylene diamine NH).

- ¹³C-NMR : Confirm cyclopropane carbons at δ 8–12 ppm and benzyl carbons at δ 125–140 ppm.

- HRMS : Calculate exact mass (C₁₇H₂₆N₃⁺: 296.2124) and compare with experimental data (±2 ppm tolerance).

- IR Spectroscopy : Detect NH stretches (~3350 cm⁻¹) and absence of carbonyl peaks (confirming reduction) .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.

- First Aid :

- Skin contact : Wash with soap/water for 15 minutes; monitor for irritation .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Storage : Store at –20°C in airtight containers to prevent hydrolysis. Stability data for analogous compounds suggest a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or ion channels). Key steps:

- Prepare ligand structures (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Simulate binding affinities to identify potential off-target effects.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Parameters:

Q. How do conflicting literature reports on diamine stability under acidic conditions impact experimental design?

Methodological Answer:

- Contradiction : Some studies report cyclopropane ring opening at pH < 3, while others observe stability.

- Resolution Strategy :

Q. What strategies optimize enantiomeric purity for chiral variants of this compound?

Methodological Answer:

- Chiral Resolution :

- Use (R)- or (S)-mandelic acid as resolving agents in diastereomeric salt formation.

- Recrystallize in ethanol/water (70:30) to achieve >99% ee.

- Asymmetric Synthesis :

- Employ Evans auxiliaries (e.g., oxazolidinones) during cyclopropane formation.

- Monitor enantiomeric excess via chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) .

Q. How can researchers address discrepancies in reported biological activity across cell lines?

Methodological Answer:

- Experimental Controls :

- Normalize data using housekeeping genes (e.g., GAPDH) in qPCR assays.

- Include positive controls (e.g., cisplatin for cytotoxicity studies).

- Mechanistic Profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.